

Physicochemical Profiling of 2-(4-Chlorophenyl)butan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)butan-1-amine

CAS No.: 1004282-38-5

Cat. No.: B2593214

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Executive Summary & Chemical Identity

2-(4-Chlorophenyl)butan-1-amine (CAS: 1004282-38-5) is a chiral primary amine belonging to the

-substituted phenethylamine class. Structurally, it consists of a butane backbone with a primary amine at the C1 position and a 4-chlorophenyl substituent at the C2 position. This scaffold serves as a critical building block in the synthesis of monoamine transporter inhibitors and is structurally homologous to known anorectic agents and psychoactive substances.

Chemical Nomenclature & Identifiers[1]

Identifier	Value
IUPAC Name	2-(4-Chlorophenyl)butan-1-amine
CAS Registry Number	1004282-38-5
Molecular Formula	C
	H
	ClN
Molecular Weight	183.68 g/mol
SMILES	<chem>CCC(CN)C1=CC=C(Cl)C=C1</chem>
InChIKey	PLUVSGOQNUXJGX-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical landscape of **2-(4-Chlorophenyl)butan-1-amine** is essential for predicting its pharmacokinetic behavior (ADME) and designing robust formulation strategies.

Molecular Descriptors & Lipophilicity

The presence of the 4-chlorophenyl group significantly enhances lipophilicity compared to the unsubstituted phenethylamine, influencing blood-brain barrier (BBB) permeability.

Property	Value (Predicted/Exp)	Relevance
LogP (Octanol/Water)	2.8 – 3.1	Indicates moderate lipophilicity; likely high BBB permeability.
LogD (pH 7.4)	-0.5 – 1.2	At physiological pH, the amine is ionized, reducing effective lipophilicity.
TPSA	26.02 Å ²	Low polar surface area suggests excellent membrane permeability.
Rotatable Bonds	3	Flexible chain allows conformational adaptability in receptor binding.
H-Bond Donors/Acceptors	2 / 1	Typical for primary amines; capable of forming salt bridges.

Ionization (pKa)

As a primary aliphatic amine, the nitrogen center is basic.

- pKa (Base): 9.8 ± 0.5 (Predicted based on -phenethylamine analogs).
- Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its protonated cationic form (). This ensures high aqueous solubility for the salt form but necessitates pH adjustment (>11) for extraction of the free base.

Solubility Profile

- Free Base: Sparingly soluble in water (<1 mg/mL); highly soluble in organic solvents (DCM, Methanol, DMSO).

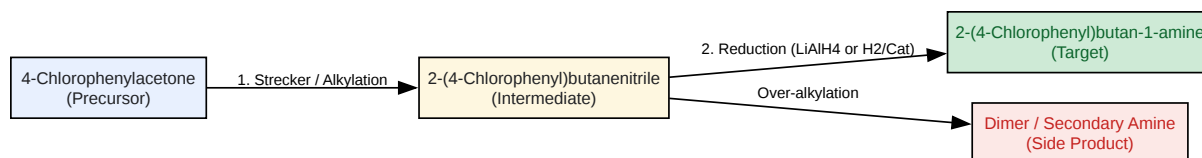
- Hydrochloride Salt: Highly soluble in water (>50 mg/mL) and ethanol; insoluble in non-polar solvents (Hexane, Diethyl ether).

Synthesis & Impurities

Understanding the synthetic origin helps in identifying potential process-related impurities. The most common route involves the reduction of the corresponding nitrile or amide.

Synthetic Pathway Visualization

The following diagram outlines the standard retrosynthetic disconnection and forward synthesis.



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Figure 1: Standard synthetic pathway involving nitrile reduction. Note the potential for secondary amine formation during reduction.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for the identification and purity assessment of **2-(4-Chlorophenyl)butan-1-amine**.

High-Performance Liquid Chromatography (HPLC)

Due to the basic nature of the amine, peak tailing is a common issue on standard C18 columns.

- Column: C18 end-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2).

- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV @ 220 nm (Amine/Phenyl absorption) and 254 nm.
- Rationale: The acidic mobile phase ensures the amine remains fully protonated, preventing interaction with residual silanols on the column and improving peak symmetry.

Gas Chromatography - Mass Spectrometry (GC-MS)

Direct injection of primary amines can lead to thermal degradation or adsorption in the liner. Derivatization is recommended.

- Derivatization Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
- Protocol:
 - Dissolve 1 mg sample in 100 μ L Ethyl Acetate.
 - Add 50 μ L TFAA. Incubate at 60°C for 20 mins.
 - Evaporate to dryness under

and reconstitute in Ethyl Acetate.
- MS Fragmentation (EI): Look for the tropylium ion (91) and the alpha-cleavage fragment characteristic of phenethylamines.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - 0.80 (t, 3H, -CH₃)
 - 1.5-1.7 (m, 2H, -CH₂-)
 - 2.8-3.0 (m, 1H, Chiral CH)

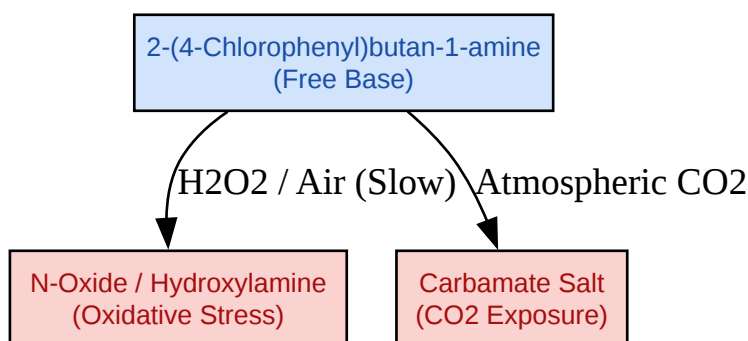
- 3.1-3.3 (d/m, 2H, -CH₂-N)
- 7.2-7.4 (dd, 4H, Ar-H)

Stability & Handling

Degradation Pathways

Primary amines are susceptible to oxidation and carbamate formation (upon exposure to atmospheric

).



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Figure 2: Primary degradation pathways. Storage under inert atmosphere (Argon/Nitrogen) is critical for the free base.

Storage Recommendations

- Form: Store as Hydrochloride (HCl) salt for maximum stability.
- Conditions: -20°C, desiccated, protected from light.

References

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